5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine, also known as MPMP, is a pyrazole derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a protein that is overexpressed in many cancer cells and plays a key role in promoting cell survival and proliferation. By inhibiting Akt, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to have antioxidant and anti-inflammatory effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neurons and endothelial cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments is its high solubility in water, which makes it easy to prepare for experiments. However, one limitation is that 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is not very stable and can degrade over time, which can affect the results of experiments.
Future Directions
There are several future directions for research on 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine. One potential area of study is the development of new derivatives of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine that may have improved anti-cancer properties. Another area of research is the investigation of the effects of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine on other signaling pathways involved in cancer progression. Additionally, the potential use of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in combination with other anti-cancer agents is an area of interest for future studies.
In conclusion, 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine is a promising compound that has shown potential for therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of the Akt signaling pathway, and it has also been found to have antioxidant and anti-inflammatory effects. While there are some limitations to using 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine involves the reaction of 4-methoxybenzyl bromide with 3-amino-1-methyl-1H-pyrazole in the presence of a base. This reaction yields 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine as a white solid with a high yield.
Scientific Research Applications
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-1-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-15-9(7-12(13)14-15)8-17-11-5-3-10(16-2)4-6-11/h3-7H,8H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOVACEORQPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine |
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